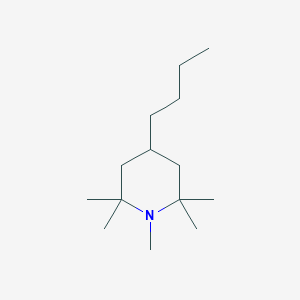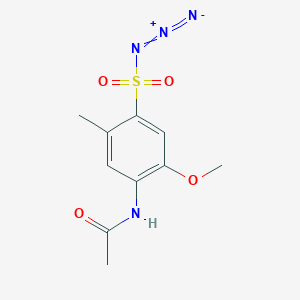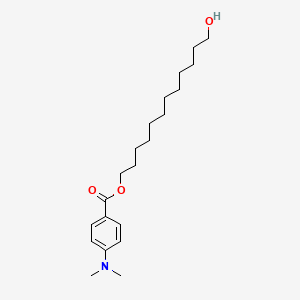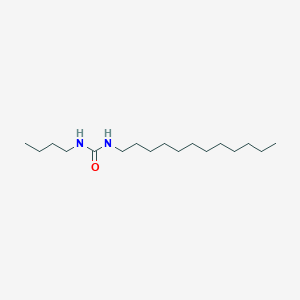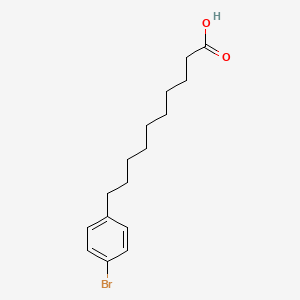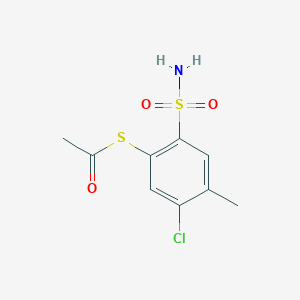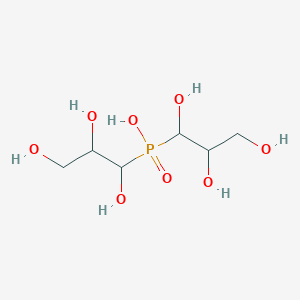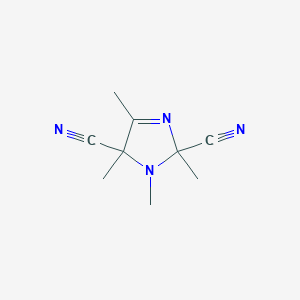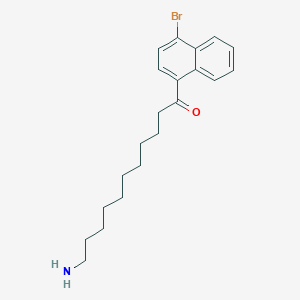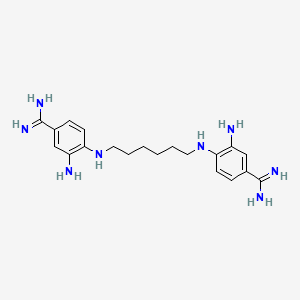
4,4'-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) is a complex organic compound with the molecular formula C20H28N6O2. This compound is known for its unique structure, which includes two aminobenzenecarboximidamide groups connected by a hexanediyldiimino linker. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) typically involves the reaction of 1,6-hexanediamine with 3-aminobenzenecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The starting materials are mixed and passed through a reactor where the reaction takes place under optimized conditions. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various halogenating agents or nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which 4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Oxydianiline: A related compound with similar structural features but different functional groups.
1,3-Bis(4-aminophenoxy)benzene: Another compound with a similar backbone but different substituents.
Uniqueness
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) is unique due to its hexanediyldiimino linker, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
125880-88-8 |
|---|---|
分子式 |
C20H30N8 |
分子量 |
382.5 g/mol |
IUPAC名 |
3-amino-4-[6-(2-amino-4-carbamimidoylanilino)hexylamino]benzenecarboximidamide |
InChI |
InChI=1S/C20H30N8/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22/h5-8,11-12,27-28H,1-4,9-10,21-22H2,(H3,23,24)(H3,25,26) |
InChIキー |
WHBMNMVYLUEXCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=N)N)N)NCCCCCCNC2=C(C=C(C=C2)C(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

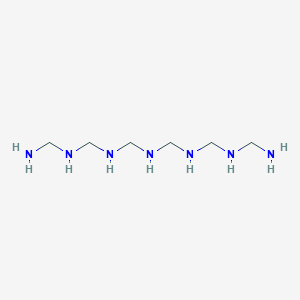
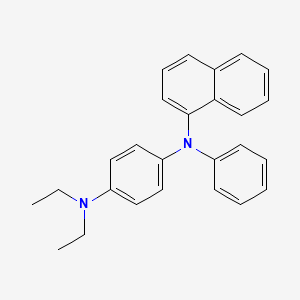
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
